molecular formula C24H24N2O6S B221121 3,4-Dihydrodihydroxydibenz(a,j)anthracene CAS No. 114326-33-9

3,4-Dihydrodihydroxydibenz(a,j)anthracene

Cat. No. B221121
CAS RN: 114326-33-9
M. Wt: 312.4 g/mol
InChI Key: FQBLNMVYPJPBRV-VXKWHMMOSA-N
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Description

3,4-Dihydrodihydroxydibenz(a,j)anthracene (DDA) is a polycyclic aromatic hydrocarbon (PAH) that is found in various environmental sources, including tobacco smoke, diesel exhaust, and grilled or charred foods. DDA has been identified as a potent carcinogen and mutagen, with the ability to cause DNA damage and initiate tumor formation. However, DDA has also been studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

3,4-Dihydrodihydroxydibenz(a,j)anthracene exerts its carcinogenic effects by forming DNA adducts, which are covalent bonds between 3,4-Dihydrodihydroxydibenz(a,j)anthracene and DNA molecules. These adducts can cause mutations and DNA damage, leading to the initiation of tumor formation. 3,4-Dihydrodihydroxydibenz(a,j)anthracene has also been shown to activate various signaling pathways involved in cancer development, including the p53 pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
3,4-Dihydrodihydroxydibenz(a,j)anthracene has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. 3,4-Dihydrodihydroxydibenz(a,j)anthracene exposure has also been linked to increased levels of reactive oxygen species (ROS) and decreased levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, 3,4-Dihydrodihydroxydibenz(a,j)anthracene exposure has been associated with changes in gene expression and alterations in cell cycle regulation.

Advantages and Limitations for Lab Experiments

3,4-Dihydrodihydroxydibenz(a,j)anthracene is a potent carcinogen and mutagen, making it a useful tool for studying the mechanisms of cancer development. However, its toxicity and potential health risks make it challenging to work with in laboratory settings. Careful handling and disposal procedures are necessary to prevent exposure and contamination.

Future Directions

Future research on 3,4-Dihydrodihydroxydibenz(a,j)anthracene should focus on its potential therapeutic applications in cancer treatment. Studies should explore the mechanisms underlying 3,4-Dihydrodihydroxydibenz(a,j)anthracene-induced apoptosis and tumor growth inhibition, as well as its potential synergistic effects with chemotherapy drugs. Additionally, research should investigate the safety and efficacy of 3,4-Dihydrodihydroxydibenz(a,j)anthracene in animal models and clinical trials.

Synthesis Methods

3,4-Dihydrodihydroxydibenz(a,j)anthracene can be synthesized through various methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the reaction of benzene derivatives with anthracene, followed by hydrogenation and hydroxylation. Microbial transformation involves the use of bacteria or fungi to convert anthracene into 3,4-Dihydrodihydroxydibenz(a,j)anthracene through hydroxylation and reduction reactions.

Scientific Research Applications

3,4-Dihydrodihydroxydibenz(a,j)anthracene has been extensively studied for its carcinogenic properties, with research focusing on its mechanism of action and its potential role in cancer development. However, recent studies have also explored the potential therapeutic applications of 3,4-Dihydrodihydroxydibenz(a,j)anthracene in cancer treatment. 3,4-Dihydrodihydroxydibenz(a,j)anthracene has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs.

properties

CAS RN

114326-33-9

Molecular Formula

C24H24N2O6S

Molecular Weight

312.4 g/mol

IUPAC Name

(7S,8S)-pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol

InChI

InChI=1S/C22H16O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-14-6-5-13-3-1-2-4-16(13)19(14)12-20(15)17/h1-12,21-24H/t21-,22-/m0/s1

InChI Key

FQBLNMVYPJPBRV-VXKWHMMOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H](C=C5)O)O

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O

Related CAS

114326-32-8 (di-acetate)

synonyms

3,4-DDDA
3,4-dihydrodihydroxydibenz(a,j)anthracene
3,4-dihydrodioldibenz(a,j)anthracene
3,4-dihydrodioldibenz(a,j)anthracene diacetate
dibenz(a,j)anthracene-3,4-dihydrodiol

Origin of Product

United States

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